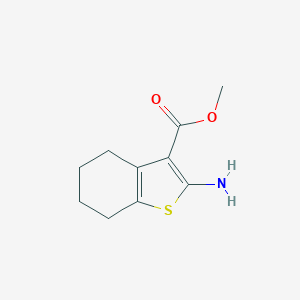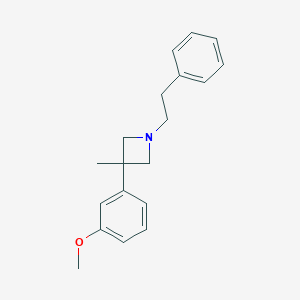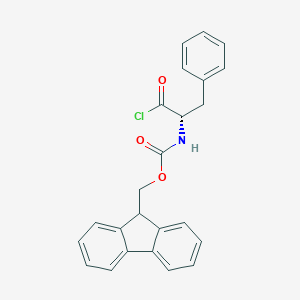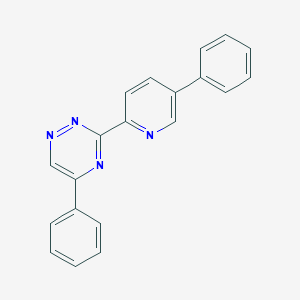
3-(5-Fenil-2-piridil)-5-fenil-1,2,4-triazina
Descripción general
Descripción
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine, also known as PPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPT is a heterocyclic compound with a triazine ring and a pyridine ring, and it has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Paramagnetos activados térmicamente
El compuesto "3-(5-Fenil-2-piridil)-5-fenil-1,2,4-triazina" se ha utilizado en la creación de paramagnetos activados térmicamente . Estos son materiales que exhiben paramagnetismo (un tipo de magnetismo donde ciertos materiales son atraídos por un campo magnético aplicado externamente y forman campos magnéticos internos inducidos en la dirección del campo magnético aplicado) solo a temperaturas elevadas .
Investigación de cruce de espín
El cruce de espín (SCO) es un proceso que implica un cambio en el estado de espín, y es un fenómeno que se ha estudiado en varias disciplinas . Si bien las aplicaciones específicas de "this compound" en la investigación de SCO no se detallan, es posible que este compuesto se pueda utilizar en el estudio de materiales SCO, que tienen aplicaciones potenciales en electrónica funcional .
Estudios de hidrólisis básica
El compuesto "3-(4-fenil-2-piridil)-5-fenil-1,2,4-triazina" se ha utilizado en estudios de hidrólisis básica . La hidrólisis básica es una reacción donde una base acepta un protón de una molécula, a menudo agua. Este tipo de investigación es fundamental para comprender las reacciones químicas y puede tener aplicaciones de gran alcance en campos como la química y la ciencia ambiental .
Detección de hierro
El compuesto "Ácido 3-(2-piridil)-5,6-difenil-1,2,4-triazina-p,p'-disulfónico, sal monosódica, hidrato" se ha utilizado como indicador colorimétrico para el ensayo de ferroxidasa . Esto significa que se puede utilizar en la detección y medición de hierro, lo cual es crucial en varios campos, incluido el diagnóstico médico y el monitoreo ambiental .
Direcciones Futuras
The future directions for the study of this compound could involve further exploration of its synthesis, structure, and properties. Additionally, its potential applications in various fields such as materials science could be investigated. The study of related compounds has shown promising results, such as the observation of spin-transition in a related compound , which could guide future research directions.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is nickel (II) thiocyanate . The compound forms a 2p–3d–2p heterospin triad with nickel (II) thiocyanate . This interaction is crucial for the compound’s function and its effects on biochemical pathways.
Mode of Action
The compound interacts with its target through orbital overlaps of the radical π* and nickel (II) 3d x2−y2 /3d z2 orbitals . The torsion angles around Ni–O–N–C 2py are 26.8 (4) and 27.3 (4)° at 400 K, indicating appreciable orbital overlaps . This interaction leads to changes in the compound’s structure and function.
Biochemical Pathways
The compound’s interaction with its target affects the spin-transition and structural transformation of the molecule . In a low-temperature region, the torsion was enhanced, and the space group changed to monoclinic P 2 1 / c with a doubled asymmetric unit volume
Result of Action
The compound’s interaction with its target results in a spin transition . A van’t Hoff analysis suggests a spin transition at T1/2 = 530 (20) K . Density functional theory calculation reproduced ground Stotal = 0 with singlet-triplet gaps of 910 and 1263 K for the 140 K structure, and the gap was reduced to 297 K at 400 K . Consequently, the present compound can be considered as an incomplete spin-crossover material, as a result of T1/2 located above the experimental temperature window .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the compound’s torsion angles and spin transition are affected by changes in temperature . This suggests that the compound’s action could be modulated by controlling the environmental conditions.
Análisis Bioquímico
Biochemical Properties
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as oxidoreductases and transferases, influencing their activity through binding interactions. The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine in laboratory settings can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
In animal models, the effects of 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine vary with dosage. At low doses, this compound can exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression in a controlled manner. At high doses, 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce functional groups into the compound, facilitating its further breakdown and excretion. Additionally, 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions are critical for understanding the compound’s pharmacokinetics and its impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine within tissues can influence its biological activity and therapeutic potential .
Propiedades
IUPAC Name |
5-phenyl-3-(5-phenylpyridin-2-yl)-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-18(21-13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVPWRTVQHPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







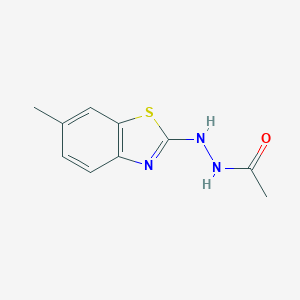
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

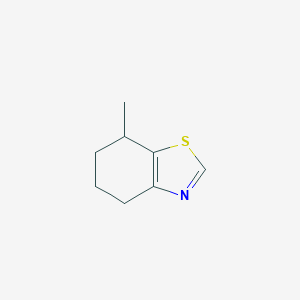
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
